rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans
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Overview
Description
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Dichlorophenyl Group: This step may involve a substitution reaction where a suitable precursor is reacted with a dichlorophenyl halide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The dichlorophenyl group can be reduced to form different substituted phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may yield substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylicacid,trans
- rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans
- rac-(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylicacid,trans
Uniqueness
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans is unique due to the specific positioning of the dichlorophenyl group and the cyclopropane ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H8Cl2O2 |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
InChI Key |
FXCBDXFLIRQPTP-POYBYMJQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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